molecular formula C13H17ClN2O4 B12797590 1,3-Propanediol, 2-(p-chlorobenzyl)-2-methyl-, dicarbamate CAS No. 2109-30-0

1,3-Propanediol, 2-(p-chlorobenzyl)-2-methyl-, dicarbamate

Katalognummer: B12797590
CAS-Nummer: 2109-30-0
Molekulargewicht: 300.74 g/mol
InChI-Schlüssel: VZNMZFGEGUYCIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NIOSH/TY4420200 is a compound that has garnered significant interest due to its unique properties and potential applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/TY4420200 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are proprietary and are typically developed by specialized chemical manufacturers. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress and ensure the quality of the compound.

Industrial Production Methods

Industrial production of NIOSH/TY4420200 is carried out in large-scale chemical plants equipped with state-of-the-art technology. The process involves the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and safety of the product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and reducing the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

NIOSH/TY4420200 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the chemical structure of NIOSH/TY4420200, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

The common reagents used in the reactions involving NIOSH/TY4420200 include strong oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of NIOSH/TY4420200 depend on the specific reaction conditions and reagents used. These products can include various oxidation and reduction derivatives, as well as substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

NIOSH/TY4420200 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: In biological research, NIOSH/TY4420200 is used to study cellular processes and biochemical pathways.

    Industry: NIOSH/TY4420200 is used in industrial processes, including the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of NIOSH/TY4420200 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NIOSH/TY4420200 can be compared with other similar compounds, such as:

Uniqueness

NIOSH/TY4420200 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications

Eigenschaften

CAS-Nummer

2109-30-0

Molekularformel

C13H17ClN2O4

Molekulargewicht

300.74 g/mol

IUPAC-Name

[2-(carbamoyloxymethyl)-3-(4-chlorophenyl)-2-methylpropyl] carbamate

InChI

InChI=1S/C13H17ClN2O4/c1-13(7-19-11(15)17,8-20-12(16)18)6-9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H2,15,17)(H2,16,18)

InChI-Schlüssel

VZNMZFGEGUYCIW-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)Cl)(COC(=O)N)COC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.